![molecular formula C26H44O6 B150694 propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate CAS No. 134152-12-8](/img/structure/B150694.png)
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate is a synthetic derivative of prostaglandin F2alpha. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its potent biological activities, particularly in the field of ophthalmology and reproductive health .
Vorbereitungsmethoden
The synthesis of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate typically involves the esterification of prostaglandin F2alpha with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reagents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: The compound is utilized in research related to cell signaling pathways and the role of prostaglandins in various biological processes.
Wirkmechanismus
The mechanism of action of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate involves its interaction with prostaglandin receptors, particularly the FP receptor. Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to various physiological responses, such as the reduction of intraocular pressure in the eye and the induction of uterine contractions .
Vergleich Mit ähnlichen Verbindungen
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate can be compared with other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost. While all these compounds share a common mechanism of action through prostaglandin receptors, this compound is unique in its specific esterification, which may confer different pharmacokinetic properties and biological activities . Similar compounds include:
- Latanoprost
- Travoprost
- Bimatoprost
- Tafluprost
These compounds are primarily used in the treatment of glaucoma and have varying efficacy and safety profiles .
Eigenschaften
CAS-Nummer |
134152-12-8 |
---|---|
Molekularformel |
C26H44O6 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H44O6/c1-5-7-10-13-20(32-25(29)6-2)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-26(30)31-19(3)4/h8,11,16-17,19-24,27-28H,5-7,9-10,12-15,18H2,1-4H3/b11-8-,17-16+/t20-,21+,22+,23-,24+/m0/s1 |
InChI-Schlüssel |
AVURBUBODITDLQ-GNHNHSQOSA-N |
SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)OC(=O)CC |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)OC(=O)CC |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)OC(=O)CC |
Synonyme |
15-prop-PGF2alpha-IE 15-propionat-PGF2alpha-isopropyl ester 15-propionat-prostaglandin F2alpha-isopropyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.